(s)-4-Methylthiazolidine-2-thione
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Overview
Description
(s)-4-Methylthiazolidine-2-thione is a heterocyclic compound containing a thiazolidine ring with a methyl group at the 4th position and a thione group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Methylthiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of L-cysteine with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolidine-2-thione structure. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Bases like sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(s)-4-Methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, especially at the 4th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Alkylated or acylated thiazolidines
Scientific Research Applications
(s)-4-Methylthiazolidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its thione group.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (s)-4-Methylthiazolidine-2-thione involves its interaction with biological molecules through its thione group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Lacks the methyl group at the 4th position.
4-Methylthiazolidine-2-thione: Similar structure but may differ in stereochemistry.
Thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of a thione group.
Uniqueness
(s)-4-Methylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of both a methyl group and a thione group. This combination of features can influence its reactivity and biological activity, making it distinct from other thiazolidine derivatives.
Properties
IUPAC Name |
(4S)-4-methyl-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CSC(=S)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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